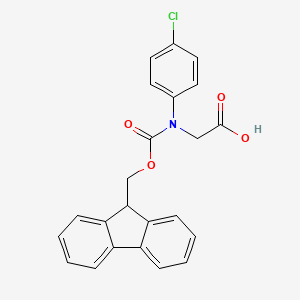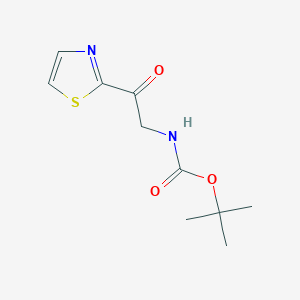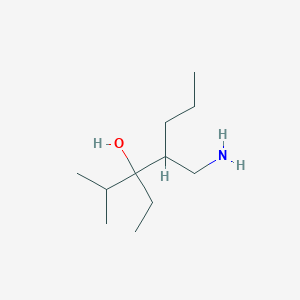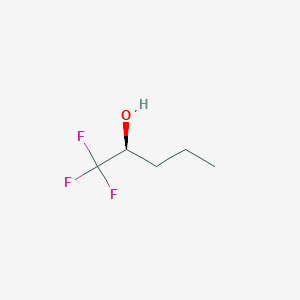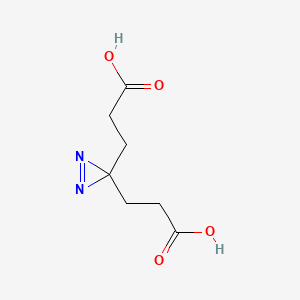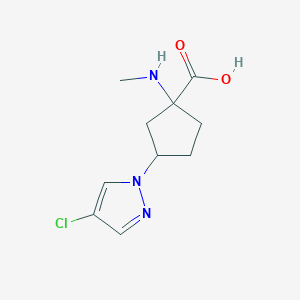
3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom, a cyclopentane ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopentane ring formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate precursors.
Introduction of the carboxylic acid group: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Methylamino substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: May be used as a probe or tool in biochemical research.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: May be used in the synthesis of novel polymers.
作用機序
The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
類似化合物との比較
Similar Compounds
3-(4-Chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Lacks the methylamino group.
1-(Methylamino)cyclopentane-1-carboxylic acid: Lacks the pyrazole ring.
3-(1h-Pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid: Lacks the chlorine atom.
Uniqueness
The presence of the chlorine atom, pyrazole ring, and methylamino group in 3-(4-Chloro-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid makes it unique compared to similar compounds. These structural features may confer specific chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
3-(4-chloropyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-12-10(9(15)16)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8,12H,2-4H2,1H3,(H,15,16) |
InChIキー |
YMUBLFYLVXBJJW-UHFFFAOYSA-N |
正規SMILES |
CNC1(CCC(C1)N2C=C(C=N2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


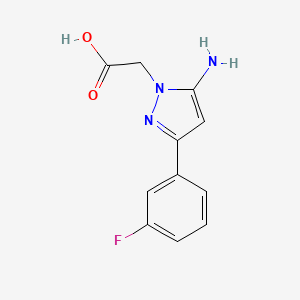

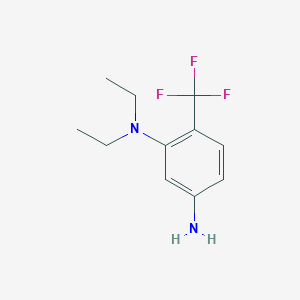
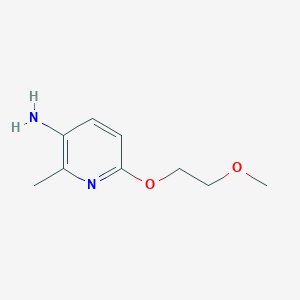
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
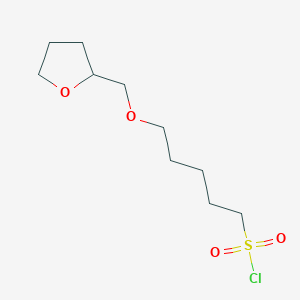
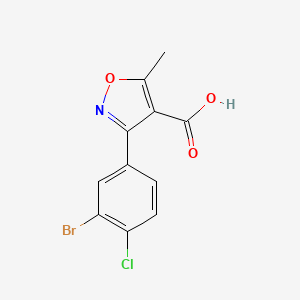
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
